Sodium peroxocarbonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Carbonic Acid - Carbonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

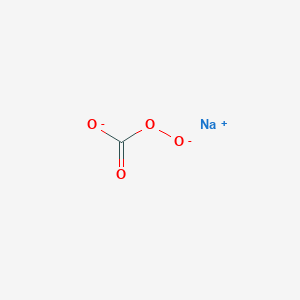

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;oxido carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O4.Na/c2-1(3)5-4;/h4H,(H,2,3);/q;+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNQXXOSWHCCOZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])O[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CNaO4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4452-58-8 (di-hydrochloride salt) | |

| Record name | Sodium peroxocarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014455471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00162753 | |

| Record name | Sodium peroxocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14455-47-1 | |

| Record name | Sodium peroxocarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014455471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium peroxocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Aqueous Decomposition Mechanism of Sodium Percarbonate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the chemical kinetics, pathways, and influencing factors involved in the decomposition of sodium percarbonate (SPC) in aqueous solutions. The information presented is intended to serve as a technical resource for professionals engaged in research and development where SPC is utilized as an oxidizing agent, a source of hydrogen peroxide, or in controlled-release formulations.

Introduction to Sodium Percarbonate

Sodium percarbonate (SPC), with the chemical formula 2Na₂CO₃·3H₂O₂, is a crystalline adduct of sodium carbonate and hydrogen peroxide.[1][2] It serves as a stable, solid source of hydrogen peroxide, which is liberated upon dissolution in water.[3][4] This property makes SPC a versatile and powerful oxidizing agent with widespread applications, including as a bleaching agent in detergents, a disinfectant, and for environmental remediation such as water treatment.[2][3][5] Its efficacy is intrinsically linked to the decomposition of its hydrogen peroxide component, a process governed by a series of chemical reactions and environmental factors.[2][4]

Core Decomposition Mechanism in Aqueous Solution

The decomposition of sodium percarbonate in water is not a single event but a multi-step process. The mechanism can be delineated into three primary stages: dissociation, establishment of an alkaline equilibrium, and the subsequent decomposition of hydrogen peroxide.

Step 1: Dissociation Upon introduction to water, solid SPC rapidly dissolves and dissociates into its constituent components: sodium carbonate (Na₂CO₃) and hydrogen peroxide (H₂O₂).[1][3][4]

2Na₂CO₃·3H₂O₂ (s) → 2Na₂CO₃ (aq) + 3H₂O₂ (aq)

Step 2: Alkaline Hydrolysis and Equilibrium The dissolved sodium carbonate undergoes hydrolysis, creating an alkaline environment. A 1-3% aqueous solution of SPC typically exhibits a pH between 10 and 11.[6][7] This alkalinity is critical as it facilitates the deprotonation of hydrogen peroxide (a weak acid, pKa ≈ 11.7) to form the hydroperoxide anion (HO₂⁻).[8]

H₂O₂ (aq) + OH⁻ (aq) ⇌ HO₂⁻ (aq) + H₂O (l)

Step 3: Hydrogen Peroxide Decomposition The ultimate decomposition pathway involves the reaction between undissociated hydrogen peroxide and the hydroperoxide anion, yielding water and oxygen gas.[8] While the overall stoichiometry is simple, the mechanism is complex and can proceed through both non-radical and radical pathways, often catalyzed by trace impurities.[8]

H₂O₂ (aq) + HO₂⁻ (aq) → H₂O (l) + O₂ (g) + OH⁻ (aq)

The diagram below illustrates the fundamental pathway from solid SPC to its final decomposition products in an aqueous environment.

Caption: Overall decomposition pathway of Sodium Percarbonate in water.

Factors Influencing Decomposition Kinetics

The stability of SPC in solution and the rate of its decomposition are highly sensitive to several environmental and chemical factors.

-

pH: The decomposition rate is profoundly influenced by pH. The rate generally increases with pH, reaching a maximum between pH 11.5 and 11.7, a range where the concentrations of H₂O₂ and its reactive conjugate base, HO₂⁻, are approximately equal.[8][9] The alkalinity provided by the co-dissolved sodium carbonate thus inherently promotes the decomposition process.[5][10]

-

Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of decomposition.[6][10] The thermal decomposition of SPC is an exothermic process, meaning it releases heat.[11][12]

-

Catalysts (Transition Metals): The presence of trace amounts of transition metal ions, such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and manganese (Mn²⁺), can drastically increase the decomposition rate.[6][9][13] These ions catalyze the breakdown of hydrogen peroxide, often through the formation of highly reactive radical species like the hydroxyl radical (•OH), a mechanism exploited in advanced oxidation processes (AOPs).[14]

-

Stabilizers: To enhance the shelf-life of solid SPC and control its reactivity in formulations, stabilizers are often employed. These can include coating agents like sodium silicates or borates that act as a physical barrier to moisture, or chelating agents that sequester catalytic metal ions.[3][6]

The following diagram illustrates the logical relationship between these key factors and the rate of decomposition.

References

- 1. Sodium percarbonate - Wikipedia [en.wikipedia.org]

- 2. Evaluating Sodium Percarbonate as an Eco-Friendly Catalyst [eureka.patsnap.com]

- 3. Exploring Sodium Percarbonate: A Comprehensive Guide [eureka.patsnap.com]

- 4. Sodium percarbonate | C2H6Na4O12 | CID 159762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Application of sodium peroxycarbonate_Chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. mass.gov [mass.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Stability of dissolved percarbonate and its implications for groundwater remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Kinetics of the decomposition of hydrogen peroxide in alkaline solutions - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 14. connectsci.au [connectsci.au]

An In-depth Technical Guide to the Synthesis and Crystal Structure of Sodium Percarbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis methodologies and detailed crystal structure of sodium percarbonate (2Na₂CO₃·3H₂O₂). The document outlines common industrial production routes and provides a detailed laboratory-scale experimental protocol. Furthermore, it delves into the crystallographic properties of sodium percarbonate, presenting key structural data in a clear, tabular format for ease of comparison and analysis.

Introduction to Sodium Percarbonate

Sodium percarbonate, with the chemical formula 2Na₂CO₃·3H₂O₂, is an adduct of sodium carbonate and hydrogen peroxide.[1] It is a colorless, crystalline, hygroscopic, and water-soluble solid.[1][2] Upon dissolution in water, it releases hydrogen peroxide, sodium cations (Na⁺), and carbonate (CO₃²⁻), making it an effective and eco-friendly bleaching and oxidizing agent.[1][2] Containing 32.5% hydrogen peroxide by weight, it serves as a convenient solid source of anhydrous H₂O₂, particularly in organic synthesis.[1][3] Its applications are widespread, ranging from household cleaning products and laundry detergents to fungicides, chemical synthesis, and various environmental uses.[1][4]

Synthesis of Sodium Percarbonate

The industrial production of sodium percarbonate is primarily achieved through the reaction of sodium carbonate with hydrogen peroxide.[3][4] The main synthesis routes can be categorized as wet processes, dry processes, and spray granulation.

-

Wet Process (Crystallization): This is a common method for both industrial and laboratory-scale synthesis.[1][5] It involves the crystallization of sodium percarbonate from an aqueous solution of sodium carbonate and hydrogen peroxide.[1][5] The process requires careful control of parameters such as pH, temperature (typically 10-20°C), and reactant concentrations to ensure optimal crystal formation.[1][6] In some variations, a salting-out agent like sodium chloride is used to reduce the solubility of sodium percarbonate and improve the yield.[5][7]

-

Dry Process: In this method, a concentrated aqueous solution of hydrogen peroxide (50-80% by weight) is sprayed directly onto solid sodium carbonate.[3][6] The reaction yields sodium percarbonate as a solid product, with the small amount of water being evaporated during the process.[6] This can be carried out in various reactors, including mixers and fluidized bed reactors.[6]

-

Spray Granulation: This process utilizes a fluid bed. Solutions of sodium carbonate and hydrogen peroxide are sprayed simultaneously onto seed crystals within a drying chamber. As the water evaporates, layers of sodium percarbonate form on the seed crystals, resulting in granules.

Experimental Protocols

Below are detailed methodologies for key synthesis experiments.

Protocol 1: Laboratory Synthesis via Crystallization

This protocol is based on the principles of the wet crystallization process.

-

Preparation of Reactant Solution: Dissolve 318 g of anhydrous sodium carbonate in 750 ml of deionized water. If stabilizers are required, they can be added at this stage.[8]

-

Reaction: To the sodium carbonate solution, slowly add 460 g of a 30-40% aqueous hydrogen peroxide solution while maintaining agitation.[8] The temperature of the mixture should be controlled and kept within the range of 15-20°C to minimize the decomposition of hydrogen peroxide.

-

Crystallization: Cool the solution further to induce the precipitation of sodium percarbonate crystals.[8] The mixture can be left to crystallize for a period, often at a reduced temperature (e.g., -5°C for 1 hour).[9]

-

Separation: Recover the precipitated crystals by filtration.[8]

-

Washing & Drying: Wash the crystals with a small amount of a solvent like ethanol to remove any remaining impurities.[9] Dry the final product under vacuum to obtain a fine, white crystalline powder.[8]

Protocol 2: Synthesis with Stabilizers and Salting-Out Agents

This protocol is a variation of the wet process, incorporating stabilizers and a salting-out agent as described in patent literature.

-

Initial Suspension: Prepare an aqueous suspension of sodium carbonate (e.g., 250 g/L) containing sodium chloride (e.g., 180 g/L) as a salting-out agent and sodium hexametaphosphate (e.g., 2.2 g/L) as a stabilizer.[7]

-

Initial Reaction: Place a portion (e.g., 3-50% of the total volume) of the soda suspension into a stirred reaction vessel maintained at 20°C.[7][10]

-

Reactant Addition: Add a 70% hydrogen peroxide solution containing a stabilizer like MgSO₄·7H₂O (e.g., 50 g/L) to the initial suspension under constant stirring.[7]

-

Continuous Feed: Continuously add the remaining soda suspension and the stabilized hydrogen peroxide solution over a period of approximately 10 minutes.[7]

-

Maturation: Continue stirring the reaction mixture for about 75 minutes to allow for complete crystal formation.[7]

-

Product Recovery: Separate the resulting sodium percarbonate crystals by filtration and proceed with drying.[7]

Synthesis Workflow Diagram

References

- 1. Sodium percarbonate - Wikipedia [en.wikipedia.org]

- 2. stppgroup.com [stppgroup.com]

- 3. Is Hydrogen Peroxide the Raw Material for Sodium Percarbonate? [slchemtech.com]

- 4. stppgroup.com [stppgroup.com]

- 5. US6231828B1 - Process for producing sodium percarbonate - Google Patents [patents.google.com]

- 6. ES2364358T3 - PROCEDURE FOR THE PREPARATION OF SODIUM PERCARBONATE. - Google Patents [patents.google.com]

- 7. US4146571A - Preparation of sodium percarbonate - Google Patents [patents.google.com]

- 8. US4071462A - Process for preparation of sodium percarbonate or sodium perborate of high specific volume - Google Patents [patents.google.com]

- 9. X-Ray crystal structure of the industrial bleaching agent ‘sodium percarbonate’[sodium carbonate–hydrogen peroxide (2/3)] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. OMPI – Recherche dans les collections de brevets nationales et internationales [patentscope.wipo.int]

The Green Oxidant: A Technical Guide to Sodium Percarbonate in Modern Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of sodium percarbonate (SPC) as a versatile, safe, and environmentally benign reagent for chemical synthesis. Its role as a stable, solid source of hydrogen peroxide has made it an invaluable tool in a variety of oxidative transformations, offering significant advantages in handling, safety, and green chemistry metrics over traditional reagents. This document details its primary applications, provides specific experimental protocols, and presents quantitative data for key transformations.

Introduction to Sodium Percarbonate

Sodium percarbonate, with the chemical formula 2Na₂CO₃·3H₂O₂, is a crystalline adduct of sodium carbonate and hydrogen peroxide.[1] It is a white, free-flowing solid that is stable under dry conditions and serves as a convenient and safe carrier of highly concentrated hydrogen peroxide, containing approximately 32.5% H₂O₂ by weight.[1][2]

Upon dissolution in a solvent, SPC releases hydrogen peroxide and sodium carbonate.[2] This mode of action positions SPC as a green oxidizing agent, as its byproducts (sodium carbonate, water, and oxygen) are non-toxic and environmentally harmless.[2] Its primary advantages in a synthetic laboratory setting include:

-

Safety: As a stable solid, it avoids the hazards associated with handling and storing highly concentrated, and potentially explosive, aqueous hydrogen peroxide solutions.

-

Convenience: Its solid nature simplifies the measurement and addition of the reagent to reaction mixtures.

-

Green Chemistry: The decomposition products are environmentally benign, aligning with the principles of sustainable chemistry.[2]

-

Anhydrous H₂O₂ Source: In non-aqueous solvents that can leach the H₂O₂ without dissolving the carbonate, SPC serves as a source of anhydrous hydrogen peroxide.[3]

The reactivity of SPC can be modulated through various activators, such as acids or metal catalysts, which facilitate the release of hydrogen peroxide or promote the in situ formation of more potent oxidizing species.[4][5]

General Principles of Reactivity and Experimental Workflow

The synthetic utility of sodium percarbonate stems from its ability to deliver hydrogen peroxide into a reaction system in a controlled manner. In many applications, particularly those requiring peroxyacids, SPC is used in conjunction with an acid or an acid anhydride. This combination generates the active peroxyacid in situ, bypassing the need to handle potentially unstable peroxyacid reagents directly.

A generalized workflow for a typical oxidation reaction using sodium percarbonate is illustrated below. This process highlights the straightforward nature of incorporating SPC into synthetic protocols.

Caption: General experimental workflow for sodium percarbonate oxidations.

Key Synthetic Applications

Sodium percarbonate has been successfully employed in a wide array of oxidative transformations. The following sections detail its use in several key reaction classes, complete with quantitative data and representative experimental protocols.

Baeyer-Villiger Oxidation of Ketones

The Baeyer-Villiger oxidation, which converts ketones to esters and cyclic ketones to lactones, is a cornerstone transformation in organic synthesis. Sodium percarbonate, in combination with an acid like trifluoroacetic acid (TFA), provides a safe and highly effective system for this reaction.[6] The SPC reacts with TFA in situ to generate the potent oxidant, trifluoroperacetic acid.[7]

References

- 1. Sodium percarbonate [organic-chemistry.org]

- 2. Evaluating Sodium Percarbonate as an Eco-Friendly Catalyst [eureka.patsnap.com]

- 3. Sodium percarbonate - Wikipedia [en.wikipedia.org]

- 4. Sodium Percarbonate as an Oxygen Source for MTO Catalyzed Epoxidations [organic-chemistry.org]

- 5. SODIUM PERCARBONATE-BASED ADVANCED OXIDATION PROCESSES. REVIEW | Academic Journals and Conferences [science.lpnu.ua]

- 6. Baeyer-Villiger Oxidation of Ketones to Esters with Sodium Percarbonate/Trifluoroacetic Acid [organic-chemistry.org]

- 7. sciencemadness.org [sciencemadness.org]

The Role of Sodium Percarbonate in Soil Remediation: An In-depth Technical Guide

Introduction

Sodium percarbonate (SPC), an addition compound of sodium carbonate and hydrogen peroxide (2Na₂CO₃·3H₂O₂), is emerging as a potent, versatile, and environmentally compatible oxidant for the remediation of contaminated soils.[1][2] Its application in In-Situ Chemical Oxidation (ISCO) has garnered significant attention for the treatment of a wide array of organic pollutants, including petroleum hydrocarbons, polycyclic aromatic hydrocarbons (PAHs), and chlorinated solvents.[1] This technical guide provides a comprehensive overview of the core principles, experimental validation, and practical application of sodium percarbonate in soil remediation, tailored for researchers, scientists, and environmental engineering professionals.

Mechanism of Action

Upon dissolution in water, sodium percarbonate dissociates into sodium carbonate and hydrogen peroxide. The latter serves as the primary oxidizing agent. The process is often enhanced through activation, typically with ferrous ions (Fe²⁺), in a Fenton-like reaction to generate highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidants.

The fundamental reactions are:

-

Dissolution: 2Na₂CO₃·3H₂O₂ (s) → 2Na₂CO₃ (aq) + 3H₂O₂ (aq)

-

Fenton-like Activation: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Recent studies have also highlighted the significant role of other reactive species, such as carbonate radicals (•CO₃⁻) and superoxide radicals (O₂•⁻), in the degradation of organic contaminants, particularly in alkaline conditions which are naturally promoted by the sodium carbonate component.[2]

Chemical Degradation Pathway

The degradation of organic contaminants by activated sodium percarbonate is a complex process involving multiple reactive oxygen species. The primary pathway involves the generation of hydroxyl radicals, which subsequently attack the pollutant molecules.

Data Presentation: Efficacy of Sodium Percarbonate in Soil Remediation

The effectiveness of sodium percarbonate in treating various soil contaminants has been demonstrated in numerous studies. The following tables summarize key quantitative data from this research.

Table 1: Remediation of Petroleum Hydrocarbons and PAHs

| Contaminant | Initial Concentration (mg/kg) | SPC Dosage | Activator/Conditions | Treatment Duration | Final Concentration (mg/kg) | Removal Efficiency (%) | Reference |

| Total Petroleum Hydrocarbons (TPH) | 25,200 | 24 g/kg | Nutrients | - | Not specified | No substantial change | [1] |

| Total Organic Carbon (TOC) | 34,765 | 950 mmol/L H₂O₂ equivalent | Fe²⁺, UV | Not specified | 15,801 | 54.5 | [2] |

| Polycyclic Aromatic Hydrocarbons (PAHs) | 85.75 | 950 mmol/L H₂O₂ equivalent | Fe²⁺, UV | Not specified | 20.77 | 75.8 | [2] |

| Low Molecular Weight PAHs | - | - | Fe²⁺, UV | Not specified | 19.537 | - | [3] |

| High Molecular Weight PAHs | - | - | Fe²⁺, UV | Not specified | 1.233 | - | [3] |

| Total PAHs | 1,550 | 30-fold Stoichiometric Molar Ratio | None | Not specified | ~850 | ~45 | [4] |

Table 2: Remediation of Chlorinated Solvents

| Contaminant | Initial Concentration | SPC/TCE Molar Ratio | Activator | Treatment Duration | Removal Efficiency (%) | Reference |

| Trichloroethylene (TCE) | 1x10⁻³ M | 4 | None | 60 min | ~95 | [5] |

| Trichloroethylene (TCE) | - | 5:1 | Fe²⁺ (10:1 molar ratio to TCE) | 5 min | 100 | [3] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation of sodium percarbonate's efficacy in soil remediation. Below are methodologies for bench-scale batch and column studies.

Protocol 1: Bench-Scale Slurry Reactor Treatability Study

Objective: To determine the effectiveness of sodium percarbonate in treating contaminated soil in a well-mixed slurry system and to optimize oxidant dosage.

Materials:

-

Contaminated soil, sieved to <2 mm

-

Sodium percarbonate

-

Ferrous sulfate (FeSO₄·7H₂O) as an activator (optional)

-

Deionized water

-

Bench-scale reactors (e.g., glass beakers or flasks)

-

Magnetic stirrers and stir bars

-

pH meter

-

Analytical instrumentation for contaminant quantification (e.g., GC-MS, HPLC)

Procedure:

-

Soil Characterization: Analyze the soil for initial contaminant concentrations, pH, organic matter content, and particle size distribution.

-

Slurry Preparation: Prepare soil slurries by mixing a specific mass of soil with a predetermined volume of deionized water (e.g., a 1:2 soil-to-water ratio by mass) in the reactor vessels.

-

Experimental Setup: Place the reactors on magnetic stirrers and begin agitation to ensure a homogeneous mixture.

-

Oxidant Addition:

-

For unactivated treatment, add a pre-weighed amount of sodium percarbonate to the slurry.

-

For activated treatment, first dissolve the ferrous sulfate in the slurry, allow it to mix, and then add the sodium percarbonate.

-

-

Reaction Monitoring:

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), collect slurry samples.

-

Immediately quench the reaction in the collected samples to halt further oxidation, typically by adding a reducing agent like sodium thiosulfate.

-

Measure and record the pH of the slurry at each sampling point.

-

-

Sample Analysis:

-

Separate the soil and water phases of the quenched samples by centrifugation.

-

Extract the contaminants from both the soil and aqueous phases using an appropriate solvent.

-

Analyze the extracts to determine the residual contaminant concentrations.

-

-

Data Analysis: Calculate the percentage of contaminant degradation over time for each experimental condition to determine the optimal dosage and reaction kinetics.

Protocol 2: Soil Column Leaching Experiment

Objective: To simulate the in-situ application of sodium percarbonate and evaluate its performance under flow-through conditions.

Materials:

-

Contaminated soil

-

Glass or stainless steel columns

-

Peristaltic pump

-

Sodium percarbonate solution of known concentration

-

Sand and glass wool for column packing

-

Fraction collector or collection vessels

Procedure:

-

Column Packing:

-

Place a layer of glass wool at the bottom of the column, followed by a layer of clean sand.

-

Carefully pack the column with a known mass of the contaminated soil to a desired bulk density, ensuring homogeneity and avoiding preferential flow paths.

-

Place another layer of sand and glass wool on top of the soil.

-

-

System Saturation: Slowly pump deionized water upwards through the column until the soil is fully saturated.

-

Oxidant Injection:

-

Prepare a solution of sodium percarbonate (and activator, if used) of the desired concentration.

-

Introduce the oxidant solution into the column at a constant flow rate using the peristaltic pump. The flow can be either upwards or downwards to simulate different injection scenarios.

-

-

Effluent Collection: Collect the effluent from the column outlet at regular intervals using a fraction collector or manually.

-

Post-Treatment Soil Analysis: After the injection is complete, extrude the soil from the column and section it into different depths. Analyze each section for residual contaminant concentrations.

-

Sample Analysis: Analyze the collected effluent fractions and the sectioned soil samples for contaminant concentrations.

-

Data Analysis: Develop breakthrough curves for the contaminants in the effluent and determine the spatial distribution of the remaining contaminants in the soil column. This will provide insights into the reaction front and the overall efficiency of the treatment.

Mandatory Visualizations

ISCO Project Workflow using Sodium Percarbonate

The successful implementation of an ISCO project using sodium percarbonate follows a systematic workflow, from initial site assessment to post-remediation monitoring.

Sodium percarbonate presents a compelling option for the remediation of soils contaminated with a range of organic pollutants. Its ease of handling, environmental compatibility, and effectiveness, particularly when activated, make it a valuable tool in the field of environmental restoration. The successful application of sodium percarbonate, however, hinges on a thorough understanding of the site-specific conditions, detailed treatability studies, and a well-planned implementation strategy. This guide provides a foundational framework for researchers and practitioners to explore and apply this promising remediation technology.

References

- 1. Use of Sodium Percarbonate in Environmental Restoration Projects [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Trichloroethylene oxidation performance in sodium percarbonate (SPC)/Fe2+ system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wseas.us [wseas.us]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Fundamental Chemistry of Sodium Percarbonate Adducts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium percarbonate (SPC) is a crystalline adduct of sodium carbonate and hydrogen peroxide, with the chemical formula 2Na₂CO₃·3H₂O₂.[1][2][3] It is a colorless, hygroscopic, and water-soluble solid that serves as a convenient and stable solid source of hydrogen peroxide.[1][4] Upon dissolution in water, it releases hydrogen peroxide and sodium carbonate, making it a powerful and eco-friendly oxidizing and bleaching agent.[5][6][7] Its stability in solid form, coupled with its safe decomposition products (water, oxygen, and soda ash), has led to its widespread use in cleaning products, environmental remediation, and as a versatile reagent in organic synthesis.[4][6][8] This guide provides an in-depth overview of the core chemistry of sodium percarbonate adducts, focusing on its structure, synthesis, stability, and reaction mechanisms.

Structure and Core Properties

Sodium percarbonate is technically a perhydrate, where hydrogen peroxide molecules are incorporated directly into the crystal lattice of sodium carbonate.[1][9] The hydrogen peroxide is stabilized through hydrogen bonding with the carbonate ions.[10][11]

At room temperature, solid sodium percarbonate possesses an orthorhombic crystal structure (Cmca space group).[1][12] A reversible phase change to a Pbca space group occurs upon cooling below approximately -30°C.[1][12]

Physical and Chemical Properties

The key physical and chemical properties of sodium percarbonate are summarized in the table below, providing a quantitative overview for laboratory and industrial applications.

| Property | Value | Reference(s) |

| Chemical Formula | 2Na₂CO₃·3H₂O₂ | [1][9] |

| Molar Mass | 314.0 g/mol (or 157.01 g/mol for Na₂CO₃·1.5H₂O₂) | [1][13][14] |

| Appearance | White, crystalline, odorless solid/powder | [1][4][15] |

| Density | ~2.1 g/cm³ | [1][15] |

| Decomposition Point | Begins to decompose at >50°C; significant decomposition at >100-120°C | [3][15][16] |

| Solubility in Water | 14-15 g/100 mL at 20-25°C | [3][15] |

| pH of 1% Solution | ~10.5 | [13][17] |

| Active Oxygen Content | ~13-14% by weight (theoretically 32.5% of the H₂O₂ component) | [5] |

Synthesis of Sodium Percarbonate Adducts

Sodium percarbonate is produced industrially by reacting sodium carbonate with hydrogen peroxide under controlled conditions. The primary methods include crystallization from a solution, a "dry" process, and spray granulation.[1][15]

General Synthesis Pathway

The synthesis process involves the reaction of sodium carbonate and hydrogen peroxide, leading to the crystallization of the sodium percarbonate adduct.

Caption: Generalized workflow for the synthesis of sodium percarbonate.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from methodologies described in the literature for preparing stabilized sodium percarbonate.[18]

Materials:

-

Sodium Carbonate (Na₂CO₃), anhydrous

-

Hydrogen Peroxide (30% w/v)

-

Sodium Silicate solution

-

Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)

-

Deionized or bidistilled water

-

Ice bath

Procedure:

-

Prepare a solution by dissolving 10 g of sodium carbonate and 0.175 g of sodium silicate in 17.5 mL of deionized water in a beaker.

-

In a separate beaker, dissolve 0.325 g of magnesium sulfate heptahydrate in 20 mL of 30% hydrogen peroxide.

-

Cool both solutions in an ice bath to approximately 10-15°C.

-

Slowly add the hydrogen peroxide solution to the sodium carbonate solution while stirring continuously and maintaining the low temperature.

-

A slurry of sodium percarbonate crystals will form. Continue stirring for 30-60 minutes to ensure complete reaction.

-

Separate the crystalline product from the mother liquor via vacuum filtration.

-

Wash the collected crystals with a small amount of cold ethanol or acetone to aid in drying.

-

Dry the final product in a vacuum oven at a temperature between 50-65°C for 20-30 minutes, or until a constant weight is achieved.

Decomposition Chemistry

The utility of sodium percarbonate is derived from its decomposition to release hydrogen peroxide. However, this decomposition can also be a challenge for its long-term stability.

Decomposition in Aqueous Solution

Caption: Aqueous dissolution and decomposition pathway of sodium percarbonate.

Thermal Decomposition

The thermal decomposition of solid sodium percarbonate is a complex, multi-step process.[10] It is an autocatalytic process that begins with an endothermic step involving the release of hydrogen peroxide, followed by the highly exothermic decomposition of H₂O₂ gas.[20] The reaction proceeds from the crystal surface inward, and the rate can be hindered by the formation of a sodium carbonate product layer, which traps product gases and increases internal pressure.[10][21]

Factors Affecting Stability:

-

Temperature: Stability significantly decreases with increasing temperature.[16] Self-heating can be observed at temperatures above 100°C, with self-accelerating decomposition occurring around 56-67°C under certain conditions.[10]

-

Moisture: The presence of water, even atmospheric humidity, accelerates decomposition.[10][16] Coated varieties of SPC are used to provide a protective barrier against moisture.[5][22]

-

Impurities: Heavy metal ions (e.g., Fe, Mn, Cu) act as catalysts for hydrogen peroxide decomposition and drastically reduce the stability of the product.[16][23] Stabilizers, such as phosphates, silicates, and organic chelating agents, are added during production to sequester these metal ions.[16][24]

Reactions and Applications in Organic Synthesis

Sodium percarbonate is a valuable reagent in organic chemistry, serving as a safe and convenient source of anhydrous hydrogen peroxide, particularly in non-aqueous solvents where it has low solubility but can leach H₂O₂ into the reaction medium.[1][9]

In Situ Generation of Peroxyacids for Oxidation Reactions

A prominent application is the in situ generation of powerful peroxyacids for Baeyer-Villiger oxidations and olefin epoxidations.[9] By reacting sodium percarbonate with an acid anhydride or acid chloride, a highly reactive peroxyacid is formed directly in the reaction vessel.

Caption: Pathway for Baeyer-Villiger oxidation using sodium percarbonate.

This method provides a convenient and safer alternative to handling highly concentrated hydrogen peroxide for generating reagents like trifluoroperacetic acid.[1][25]

Other Synthetic Applications:

-

Oxidation of Nitrogen and Sulfur Compounds: Used for the oxidation of tertiary amines to N-oxides and thioethers to sulfoxides or sulfones.[9][26]

-

Alcohol Oxidation: Can oxidize primary and secondary alcohols to their corresponding carbonyl compounds in the presence of a catalyst.[9]

-

Hydroboration-Oxidation: Serves as the oxidizing agent in the workup stage of olefin hydroboration to produce alcohols.[25]

Experimental Protocols: Analysis

Assay for Active Oxygen Content

This protocol outlines the determination of available oxygen in a sodium percarbonate sample via redox titration with potassium permanganate, a standard method for peroxide analysis.[17]

Materials:

-

Sodium Percarbonate sample

-

Sulfuric Acid solution (e.g., 3.6 N or ~1.8 M)

-

Standardized Potassium Permanganate solution (0.1 N)

-

Volumetric flasks, pipettes, beakers, and burette

-

Deionized water

Procedure:

-

Accurately weigh approximately 4.0 g of the sodium percarbonate sample (W).

-

Carefully dissolve the sample in 100 mL of 3.6 N sulfuric acid in a beaker.

-

Quantitatively transfer the solution to a 500 mL volumetric flask and dilute to the mark with deionized water. Mix thoroughly.

-

Pipette a 25.0 mL aliquot of this sample solution into a conical flask. Add an additional 100 mL of 3.6 N sulfuric acid.

-

Titrate the solution with standardized 0.1 N potassium permanganate solution until a faint, persistent pink color is observed. Record the volume of titrant used (A).

-

The reaction is: 5H₂O₂ + 2MnO₄⁻ + 6H⁺ → 2Mn²⁺ + 5O₂ + 8H₂O.

-

Calculate the percentage of available oxygen using the appropriate stoichiometric formula.

Conclusion

Sodium percarbonate is a fundamentally important adduct that combines the properties of sodium carbonate and hydrogen peroxide into a stable, solid-form reagent. Its chemistry is centered on the controlled release of hydrogen peroxide in aqueous solutions, a process governed by factors such as temperature, moisture, and pH. This behavior makes it an effective and environmentally benign oxidant for a wide range of applications, from household cleaning to sophisticated organic synthesis. A thorough understanding of its synthesis, decomposition kinetics, and reaction mechanisms is crucial for optimizing its use in research, development, and industrial processes.

References

- 1. Sodium percarbonate - Wikipedia [en.wikipedia.org]

- 2. stppgroup.com [stppgroup.com]

- 3. Sodium percarbonate - Sciencemadness Wiki [sciencemadness.org]

- 4. Sodium Percarbonate: A Green Oxidizing Agent [eureka.patsnap.com]

- 5. Exploring Sodium Percarbonate: A Comprehensive Guide [eureka.patsnap.com]

- 6. interstatechem.com [interstatechem.com]

- 7. nbinno.com [nbinno.com]

- 8. meliorameansbetter.com [meliorameansbetter.com]

- 9. Sodium percarbonate [organic-chemistry.org]

- 10. cetjournal.it [cetjournal.it]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. Sodium Percarbonate: Properties, Uses & Safety Guide [vedantu.com]

- 14. byjus.com [byjus.com]

- 15. Sodium percarbonate | C2H6Na4O12 | CID 159762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Page loading... [guidechem.com]

- 17. fao.org [fao.org]

- 18. jocpr.com [jocpr.com]

- 19. en.makrochemindopt.com [en.makrochemindopt.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Kinetics and mechanism of the thermal decomposition of sodium percarbonate: role of the surface product layer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sodium Percarbonate's Stabilizing Effect on Liquid Disinfectant Formulations [eureka.patsnap.com]

- 23. US4388287A - Process for producing sodium percarbonate - Google Patents [patents.google.com]

- 24. US4025609A - Process for preparing stable sodium percarbonate - Google Patents [patents.google.com]

- 25. Sodium perborate and sodium percarbonate: further applications in organic synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 26. Application of sodium peroxycarbonate_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Sodium Percarbonate in Wastewater Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium percarbonate (SPC), an addition compound of sodium carbonate and hydrogen peroxide (2Na₂CO₃·3H₂O₂), is an eco-friendly oxidizing agent increasingly utilized in wastewater treatment.[1][2] Its solid, stable form offers advantages in transportation, storage, and handling compared to liquid hydrogen peroxide.[1] When dissolved in water, SPC releases hydrogen peroxide and sodium carbonate, leading to the generation of reactive oxygen species (ROS) that can effectively degrade a wide range of organic pollutants and inactivate pathogenic microorganisms.[1][3] These application notes provide detailed protocols and compiled data on the use of sodium percarbonate in wastewater treatment, focusing on advanced oxidation processes (AOPs) for the removal of various contaminants.

Chemical Properties and Mechanism of Action

Sodium percarbonate serves as a solid source of hydrogen peroxide, which upon dissolution, participates in AOPs to generate highly reactive radicals, primarily hydroxyl radicals (•OH) and carbonate radicals (•CO₃⁻).[1][4] These radicals are powerful oxidizing agents that can non-selectively degrade recalcitrant organic compounds.[4][5] The overall process can be enhanced through activation by ultraviolet (UV) radiation, ozone (O₃), or transition metals like ferrous ions (Fe(II)) in Fenton-like reactions.[5][6][7] The sodium carbonate component also provides buffering capacity, influencing the pH of the wastewater during treatment.[5]

Applications in Wastewater Treatment

Sodium percarbonate has demonstrated efficacy in various wastewater treatment applications:

-

Degradation of Organic Pollutants: SPC-based AOPs are effective in breaking down a variety of organic contaminants, including phenols, dyes, pharmaceuticals, and personal care products (PPCPs).[5][7][8]

-

Disinfection: The release of hydrogen peroxide from SPC provides disinfectant properties, capable of inactivating a broad spectrum of microorganisms.[3]

-

Odor Control: As an oxidizing agent, SPC can neutralize odor-causing compounds, such as sulfur-containing molecules, in wastewater and sludge.[9][10]

-

Sludge Treatment: The application of SPC with Fe(II) has been shown to improve the dewaterability of waste activated sludge.[11]

Experimental Protocols

General Protocol for Bench-Scale Treatability Studies

This protocol outlines a general procedure for evaluating the effectiveness of sodium percarbonate for the treatment of a specific wastewater sample in a laboratory setting.

1. Materials and Reagents:

- Sodium Percarbonate (solid)

- Wastewater sample

- Activator (e.g., FeSO₄·7H₂O for Fenton-like reactions, UV lamp, ozone generator)

- Acids and bases for pH adjustment (e.g., H₂SO₄, NaOH)

- Beakers or reaction vessels

- Magnetic stirrer and stir bars

- pH meter

- Analytical instrumentation for measuring target pollutant concentration, Total Organic Carbon (TOC), and Chemical Oxygen Demand (COD).

2. Experimental Procedure:

- Characterize the initial wastewater for parameters such as pH, TOC, COD, and the concentration of the target pollutant(s).

- Dispense a known volume of wastewater into the reaction vessels.

- Adjust the initial pH of the wastewater to the desired level using acid or base.

- While stirring, add the predetermined dose of sodium percarbonate.

- If using an activator, introduce it to the system (e.g., add Fe(II) solution, turn on the UV lamp, or bubble ozone gas).

- Collect samples at specific time intervals throughout the reaction period.

- Immediately quench the reaction in the collected samples (if necessary) to stop the degradation process. This can often be achieved by adding a substance that scavenges the remaining oxidants, such as sodium sulfite.

- Analyze the treated samples for the target pollutant concentration, TOC, and COD to determine the treatment efficiency.

9. Data Analysis:

- Calculate the percentage removal of the pollutant, TOC, and COD.

- Determine the reaction kinetics, often modeled using pseudo-first-order kinetics.[1]

dot

Caption: General experimental workflow for wastewater treatment using sodium percarbonate.

Signaling Pathways and Mechanisms

The degradation of pollutants by SPC-based AOPs involves a complex series of reactions that generate various reactive oxygen species.

dot

Caption: Simplified reaction pathway for pollutant degradation by activated sodium percarbonate.

Data Presentation: Treatment of Various Pollutants

The following tables summarize quantitative data from various studies on the application of sodium percarbonate for the treatment of different types of wastewater.

Table 1: Degradation of Pharmaceuticals and Personal Care Products (PPCPs)

| Pollutant | Initial Conc. | SPC Dosage | Activator | pH | Time (min) | Removal Efficiency (%) | Reference |

| Norfloxacin | 1 mg/L | 4 mM | UV | 3 | 50 | 71.8 | [1] |

| Sulfamethoxazole | Not Specified | 0.2 g/L | Ozone | Not Specified | 30 | >90% (approx.) | [5] |

| O-desmethylvenlafaxine | Not Specified | Varied | UV/UV-LED | Not Specified | Not Specified | UV/SPC: 80.38UV-LED/SPC: 53.57 | [12] |

| Acetaminophen | 0.05 mM | Not Specified | Fe(II)/Cysteine | Acidic | Not Specified | 99.9 | [13] |

Table 2: Degradation of Dyes

| Pollutant | Initial Conc. | SPC Dosage | Activator | pH | Time (min) | Removal Efficiency (%) | Reference |

| Acid Green 16 | 100 mg/dm³ | 400 mg/dm³ | UV/Fe(II) | 3 | 20 | Total Visual Discoloration | [6] |

| Methyl Blue | Not Specified | 50 mg/L | Ozone | Alkaline | 30 | 85.7 | [7] |

| Reactive Blue 19 | 30 mg/L | 1 mM | CoO | Not Specified | Not Specified | 93.8 | [8] |

Table 3: Treatment of Industrial and Other Wastewaters

| Wastewater Type | Pollutant | SPC Dosage | Activator | Key Findings | Reference |

| Coking Wastewater | PAHs | Stoichiometric | UV/Fe(II) | 95-99.9% degradation of individual PAHs | [8] |

| m-cresol contaminated | m-cresol | 2.9 g/L | Catalyst | 67.8% TOC removal | [5] |

| Shale Oil Flowback | Dissolved Organic Matter | Not Specified | Fe(II) | Enhanced coagulation and membrane fouling control | [14] |

| Waste Activated Sludge | - | 50 mg/g TSS | Fe(II) | Improved dewaterability | [11] |

Conclusion

Sodium percarbonate is a versatile and environmentally compatible chemical for wastewater treatment. Its application in advanced oxidation processes, either alone or with various activators, has shown high efficiency in degrading a wide array of persistent organic pollutants and for disinfection purposes. The optimal conditions for treatment, including SPC dosage, pH, reaction time, and the type of activator, are dependent on the specific wastewater matrix and the target contaminants. The data and protocols presented in these application notes provide a valuable resource for researchers and professionals in the development and optimization of sodium percarbonate-based wastewater treatment technologies. Further research is encouraged to explore novel activation methods and to assess the performance of SPC for the removal of a broader range of emerging contaminants.

References

- 1. iwaponline.com [iwaponline.com]

- 2. Use of Sodium Percarbonate in Environmental Restoration Projects [eureka.patsnap.com]

- 3. Sodium Percarbonate and Microbial Inactivation in Water Treatment [eureka.patsnap.com]

- 4. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 5. Optimizing sodium percarbonate oxidation for wastewater treatment with artificial intelligence - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D5EW00689A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2006114651A1 - Method for treating effluent - Google Patents [patents.google.com]

- 10. The Role of Sodium Percarbonate in Odorless Sanitation Solutions [eureka.patsnap.com]

- 11. Fe(II) catalyzing sodium percarbonate facilitates the dewaterability of waste activated sludge: Performance, mechanism, and implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of UV and UV-LED activated sodium percarbonate for the degradation of O-desmethylvenlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of sodium percarbonate by cysteine complexation of Fe(ii) for the degradation of acetaminophen in water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Application of Sodium Percarbonate in Organic Synthesis as an Oxidant: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium percarbonate (SPC), a stable and inexpensive solid adduct of sodium carbonate and hydrogen peroxide (2Na₂CO₃·3H₂O₂), has emerged as a versatile and environmentally benign oxidizing agent in modern organic synthesis.[1][2] Its solid nature, high active oxygen content, and the generation of non-toxic byproducts (sodium carbonate and water) make it an attractive alternative to other potentially hazardous oxidants.[3] This document provides detailed application notes and protocols for the use of sodium percarbonate in several key oxidative transformations.

Key Applications

Sodium percarbonate has been successfully employed in a range of oxidative reactions, including:

-

Epoxidation of Olefins: Both traditional and asymmetric epoxidation of various alkenes.

-

Baeyer-Villiger Oxidation: Conversion of ketones to esters and lactones.

-

Oxidation of Alcohols: Selective oxidation of primary and secondary alcohols to aldehydes and ketones.

-

Oxidation of Sulfides: Chemoselective oxidation of sulfides to either sulfoxides or sulfones.

-

Oxidation of Nitrogen Compounds: Conversion of tertiary amines and pyridines to their corresponding N-oxides.[1][4][5]

-

Oxidation of Organoboranes: Transformation of organoboranes into alcohols.[6][7]

Epoxidation of Olefins

Sodium percarbonate serves as a solid, stable source of hydrogen peroxide for the epoxidation of a wide array of olefins. The reactivity can be modulated through the use of catalysts and additives.

a) MTO-Catalyzed Epoxidation

Methyltrioxorhenium (MTO) is a highly effective catalyst for the epoxidation of even unreactive olefins when paired with sodium percarbonate. The addition of trifluoroacetic acid (TFA) can accelerate the slow release of hydrogen peroxide from SPC.

Workflow for MTO-Catalyzed Epoxidation

Caption: General workflow for the MTO-catalyzed epoxidation of olefins using sodium percarbonate.

Experimental Protocol: MTO-Catalyzed Epoxidation

-

To a solution of the olefin (1.0 mmol), methyltrioxorhenium (MTO, 0.01 mmol, 1 mol%), and pyrazole (0.12 mmol, 12 mol%) in dichloromethane (10 mL), add sodium percarbonate (2.5 mmol) and trifluoroacetic acid (2.5 mmol).

-

Stir the resulting suspension at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Olefin Substrate | Reaction Time | Yield (%) |

| 1-Octene | 2 h | 85 |

| Cyclohexene | 1.5 h | 92 |

| Styrene | 1 h | 95 |

| trans-Stilbene | 3 h | 88 |

Table 1: Representative yields for the MTO-catalyzed epoxidation of various olefins with sodium percarbonate.

b) Asymmetric Epoxidation of α,β-Unsaturated Ketones

Chiral manganese complexes can catalyze the asymmetric epoxidation of α,β-unsaturated ketones using sodium percarbonate as the terminal oxidant, affording chiral epoxides in high enantiomeric excess.[8]

Experimental Protocol: Asymmetric Epoxidation of Chalcone [8]

-

In a reaction vial, dissolve the manganese catalyst (0.2 µmol) in acetonitrile (0.4 mL).

-

Add the chalcone substrate (100 µmol) and 2-ethylbutanoic acid (1.4 mmol).

-

Cool the mixture to -40 °C.

-

Add finely ground sodium percarbonate (200 µmol) in three portions at 30-minute intervals.

-

Stir the reaction mixture at -40 °C for a total of 3 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 5 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Determine the yield and enantiomeric excess by chiral HPLC analysis.

| Substrate | Yield (%) | ee (%) |

| Chalcone | 98 | 94 |

| (E)-4-Methoxy-chalcone | 99 | 95 |

| (E)-4-Chloro-chalcone | 97 | 93 |

Table 2: Enantioselective epoxidation of α,β-unsaturated ketones using a manganese catalyst and sodium percarbonate.[8]

Baeyer-Villiger Oxidation of Ketones

The combination of sodium percarbonate and trifluoroacetic acid generates trifluoroperacetic acid in situ, which is a powerful reagent for the Baeyer-Villiger oxidation of ketones to esters or lactones.[9]

Reaction Scheme: Baeyer-Villiger Oxidation

Caption: Simplified mechanism of the Baeyer-Villiger oxidation using SPC and TFA.

Experimental Protocol: Baeyer-Villiger Oxidation of Cyclohexanone

-

In a round-bottom flask, dissolve cyclohexanone (1.0 mmol) in trifluoroacetic acid (5 mL) and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium percarbonate (2.0 mmol) in portions over 10 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by TLC or GC.

-

Carefully pour the reaction mixture into a beaker containing ice-water (50 mL).

-

Neutralize the solution by the slow addition of solid sodium carbonate until gas evolution ceases.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ε-caprolactone by distillation or column chromatography.

| Ketone Substrate | Product | Reaction Time (h) | Yield (%) |

| Cyclopentanone | δ-Valerolactone | 1 | 85 |

| Cyclohexanone | ε-Caprolactone | 1.5 | 90 |

| Adamantanone | Adamantanone lactone | 3 | 82 |

| Acetophenone | Phenyl acetate | 2 | 78 |

| Benzophenone | Phenyl benzoate | 4 | 75 |

Table 3: Representative yields for the Baeyer-Villiger oxidation of various ketones with sodium percarbonate and trifluoroacetic acid.

Oxidation of Alcohols

Sodium percarbonate, in the presence of a suitable catalyst system, can efficiently oxidize primary and secondary alcohols to the corresponding aldehydes and ketones. A combination of molybdenyl acetylacetonate and a phase-transfer catalyst like Adogen 464 has proven effective.

Experimental Protocol: Molybdenum-Catalyzed Oxidation of Benzyl Alcohol

-

To a mixture of benzyl alcohol (1.0 mmol), molybdenyl acetylacetonate (0.02 mmol, 2 mol%), and Adogen 464 (0.05 mmol, 5 mol%) in 1,2-dichloroethane (10 mL), add sodium percarbonate (3.0 mmol).

-

Heat the mixture to reflux (approximately 83 °C).

-

Monitor the reaction by TLC or GC.

-

After completion (typically 2-6 hours), cool the reaction mixture to room temperature.

-

Filter the mixture to remove insoluble salts.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to afford the crude product.

-

Purify the benzaldehyde by column chromatography or distillation.

| Alcohol Substrate | Product | Reaction Time (h) | Yield (%) |

| Benzyl alcohol | Benzaldehyde | 2 | 95 |

| 1-Octanol | Octanal | 6 | 75 |

| Cyclohexanol | Cyclohexanone | 4 | 88 |

| 2-Octanol | 2-Octanone | 5 | 85 |

Table 4: Yields for the molybdenum-catalyzed oxidation of various alcohols with sodium percarbonate.

Chemoselective Oxidation of Sulfides

Sodium percarbonate offers a green and chemoselective method for the oxidation of sulfides. By tuning the reaction conditions, it is possible to selectively obtain either sulfoxides or sulfones.

Workflow for Selective Sulfide Oxidation

Caption: Selective oxidation of sulfides to sulfoxides or sulfones using sodium percarbonate under different conditions.

a) Selective Oxidation to Sulfoxides

Experimental Protocol: Sulfide to Sulfoxide

-

In a flask, mix the sulfide (1.0 mmol), sodium percarbonate (1.2 mmol), and Amberlyst-15 (100 mg).

-

Heat the solvent-free mixture at 60 °C with stirring.

-

Monitor the reaction by TLC or GC.

-

Upon completion, add dichloromethane (10 mL) and filter off the solid support.

-

Concentrate the filtrate under reduced pressure to obtain the crude sulfoxide.

-

Purify by column chromatography if necessary.

b) Selective Oxidation to Sulfones

Experimental Protocol: Sulfide to Sulfone

-

In a microwave-safe vessel, suspend the sulfide (1.0 mmol) and sodium percarbonate (2.5 mmol) in water (5 mL).

-

Seal the vessel and heat in a microwave reactor at 100 °C for 15-30 minutes.

-

After cooling, extract the reaction mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude sulfone by recrystallization or column chromatography.

| Sulfide Substrate | Product (Conditions) | Yield (%) |

| Thioanisole | Methyl phenyl sulfoxide (Amberlyst) | 92 |

| Thioanisole | Methyl phenyl sulfone (Water, MW) | 88 |

| Dibenzyl sulfide | Dibenzyl sulfoxide (Amberlyst) | 95 |

| Dibenzyl sulfide | Dibenzyl sulfone (Water, MW) | 90 |

Table 5: Chemoselective oxidation of sulfides with sodium percarbonate.

Conclusion

Sodium percarbonate is a safe, cost-effective, and environmentally friendly oxidizing agent with a broad range of applications in organic synthesis. The protocols outlined in this document demonstrate its utility in key oxidative transformations, often with high yields and selectivities. By appropriate choice of catalysts and reaction conditions, sodium percarbonate can be a valuable tool for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. N-oxide synthesis by oxidation [organic-chemistry.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sodium Percarbonate: Oxidizing Agent For Organoboranes | Borates Today [borates.today]

- 6. Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes [organic-chemistry.org]

- 7. Asymmetric Epoxidation of Olefins with Sodium Percarbonate Catalyzed by Bis-amino-bis-pyridine Manganese Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Baeyer-Villiger Oxidation of Ketones to Esters with Sodium Percarbonate/Trifluoroacetic Acid [organic-chemistry.org]

Application Notes and Protocols for Sodium Percarbonate as a Bleaching Agent for Pulp and Paper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium percarbonate (SPC) is an addition compound of sodium carbonate and hydrogen peroxide, with the formula 2Na₂CO₃·3H₂O₂. When dissolved in water, it decomposes into sodium carbonate and hydrogen peroxide, making it an effective and eco-friendly bleaching agent for pulp and paper.[1][2][3] Its application is a key component of Totally Chlorine Free (TCF) and Elemental Chlorine Free (ECF) bleaching sequences, which are increasingly adopted by the industry to mitigate the environmental impact associated with traditional chlorine-based bleaching agents.[1]

These application notes provide detailed protocols and compiled data on the use of sodium percarbonate for bleaching various types of pulp.

Chemical Mechanism of Bleaching

The bleaching action of sodium percarbonate stems from the in-situ generation of hydrogen peroxide in an alkaline medium. The subsequent formation of the perhydroxyl anion (HOO⁻) is the primary active species responsible for decolorizing lignin and other chromophores in the pulp.

Caption: Bleaching mechanism of sodium percarbonate in an aqueous solution.

Advantages of Sodium Percarbonate in Pulp Bleaching

-

Eco-friendly: It decomposes into water, oxygen, and sodium carbonate (soda ash), which are environmentally benign.[4]

-

TCF/ECF Bleaching: It is a key component in chlorine-free bleaching sequences, reducing the formation of harmful organochlorine compounds.[1]

-

Alkalinity Source: The sodium carbonate component provides the necessary alkalinity for the bleaching reaction, potentially reducing the need for additional alkali sources like sodium hydroxide.[5][6]

-

Safety in Handling: As a solid, it is generally safer to handle and store compared to liquid hydrogen peroxide.[5]

Data Presentation: Bleaching Performance of Sodium Percarbonate

The following tables summarize the quantitative data on the bleaching performance of sodium percarbonate on various pulp types.

Table 1: Bleaching of Mechanical Pulps with Sodium Percarbonate

| Pulp Type | Initial Brightness (% ISO) | Equivalent H₂O₂ Charge (%) | Final Brightness (% ISO) | Brightness Gain (% ISO) | Reference |

| Softwood TMP | 59.8 | 4.0 | 74.3 | 14.5 | [7] |

| Hardwood CTMP | 70.1 | 4.0 | 84.6 | 14.5 | [7] |

Table 2: Bleaching of Deinked Pulp with Sodium Percarbonate

| Pulp Type | Bleaching Agent | Active Oxygen (%) | NaOH (%) | Initial Brightness (% ISO) | Final Brightness (% ISO) | Reference |

| Old Newsprint/Magazine | Hydrogen Peroxide | 1.0 | 1.0 | 45.24 | 54.10 | [5] |

| Old Newsprint/Magazine | Sodium Percarbonate | 1.0 | 0.0 | 45.24 | 55.00 | [5] |

Table 3: Optimized Bleaching of Hibiscus cannabines Kraft Pulp with Sodium Percarbonate

| SPC Charge (%) | Alkali Charge (%) | Temperature (°C) | Time (min) | Resulting Brightness | Resulting Viscosity | Reference |

| 3 | 1 | 70 | 60 | Optimized | Optimized | [8] |

Experimental Protocols

Protocol 1: TCF Bleaching of Hardwood Kraft Pulp with Sodium Percarbonate (P-Stage)

This protocol outlines a laboratory-scale Totally Chlorine Free (TCF) bleaching stage using sodium percarbonate for hardwood kraft pulp.

Caption: Experimental workflow for TCF bleaching of hardwood kraft pulp.

1. Materials and Reagents:

-

Hardwood kraft pulp (oxygen-delignified recommended)

-

Sodium Percarbonate (SPC)

-

Diethylenetriaminepentaacetic acid (DTPA)

-

Magnesium sulfate (MgSO₄)

-

Sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH) (for pH adjustment if needed)

-

Deionized water

2. Equipment:

-

Pulp disintegrator or mixer

-

Constant temperature water bath

-

pH meter

-

Polyethylene bags

-

Büchner funnel and filter paper for washing

-

Equipment for pulp analysis (brightness meter, viscometer)

3. Procedure:

3.1. Chelation Stage (Q-Stage):

-

Prepare a pulp slurry of 10% consistency with deionized water.

-

Add DTPA (0.2-0.4% on oven-dried pulp weight) to the pulp slurry. The role of DTPA is to chelate and remove transition metal ions that can catalyze the decomposition of hydrogen peroxide.[9]

-

Adjust the pH of the slurry to 5-6 using sulfuric acid.

-

Heat the slurry to 80-90°C in a water bath for 60 minutes, with occasional mixing.

-

After the retention time, wash the pulp thoroughly with deionized water until the filtrate is clear and has a neutral pH.

-

Dewater the pulp to the desired consistency for the bleaching stage.

3.2. Sodium Percarbonate Bleaching Stage (P-Stage):

-

Adjust the pulp consistency to 10-12%.

-

Heat the pulp slurry to the desired reaction temperature (e.g., 70-80°C) in a polyethylene bag placed in a water bath.

-

Add magnesium sulfate (e.g., 0.5% on oven-dried pulp weight) as a stabilizer to prevent excessive peroxide decomposition.[10]

-

Add the calculated amount of sodium percarbonate (e.g., 2-4% on oven-dried pulp weight). The sodium carbonate component of SPC will raise the pH.

-

Ensure thorough mixing of the chemicals with the pulp.

-

Monitor and maintain the pH in the range of 10-11 throughout the reaction. Adjust with NaOH if necessary, although the alkalinity from SPC is often sufficient.[5]

-

Allow the reaction to proceed for the desired time (e.g., 60-120 minutes).

-

After the bleaching time, terminate the reaction by washing the pulp thoroughly with deionized water.

4. Pulp Analysis:

-

Brightness: Measure the ISO brightness of the bleached pulp according to TAPPI T452.[7][11][12]

-

Viscosity: Determine the cupriethylenediamine (CED) viscosity of the pulp according to TAPPI T230 to assess cellulose degradation.[1][13][14]

-

Kappa Number: Measure the kappa number according to TAPPI T236 to determine the residual lignin content.[15]

Protocol 2: Analysis of Bleaching Effluent

1. Sample Collection:

-

Collect the filtrate from the washing stages after the sodium percarbonate bleaching.

2. Analysis:

-

Chemical Oxygen Demand (COD): Measure the COD of the effluent to determine the amount of oxidizable organic matter. High COD values can indicate a significant amount of dissolved lignin and other organic compounds.[16]

-

Biochemical Oxygen Demand (BOD): Measure the 5-day BOD (BOD₅) to assess the amount of biodegradable organic matter in the effluent. The BOD/COD ratio provides an indication of the biodegradability of the effluent.

Logical Relationships and Optimization

The effectiveness of sodium percarbonate bleaching is dependent on several interconnected process variables. The following diagram illustrates these relationships.

Caption: Relationship between process variables and pulp/effluent properties.

Optimization Considerations:

-

SPC Dosage: Increasing the dosage generally improves brightness but may lead to higher chemical costs and effluent load.

-

Temperature: Higher temperatures accelerate the bleaching reaction, but excessive heat can cause cellulose degradation (reduced viscosity) and peroxide decomposition.[8]

-

pH: An alkaline pH (10-11) is crucial for the formation of the perhydroxyl anion. However, very high pH can also lead to cellulose degradation. The inherent alkalinity of sodium percarbonate is a key advantage.[5]

-

Chelation and Stabilization: The removal of transition metals in a Q-stage and the use of stabilizers like MgSO₄ are critical for maximizing bleaching efficiency and preserving pulp viscosity.[9][10]

Conclusion

Sodium percarbonate is a versatile and environmentally friendly bleaching agent for the pulp and paper industry. Its effectiveness is comparable to hydrogen peroxide, with the added benefits of inherent alkalinity and safer handling. By carefully controlling process parameters such as dosage, temperature, pH, and by incorporating appropriate chelation and stabilization steps, high levels of pulp brightness can be achieved while minimizing cellulose degradation and environmental impact. The provided protocols and data serve as a valuable resource for researchers and scientists in the development and optimization of sustainable pulp bleaching technologies.

References

- 1. ippta.co [ippta.co]

- 2. ippta.co [ippta.co]

- 3. The effects of sodium percarbonate and perborate usage on pulping and flotation deinking instead of hydrogen peroxide :: BioResources [bioresources.cnr.ncsu.edu]

- 4. eucalyptus.com.br [eucalyptus.com.br]

- 5. eucalyptus.com.br [eucalyptus.com.br]

- 6. researchgate.net [researchgate.net]

- 7. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 8. EJPAU 2006. Wójciak A. INFLUENCE OF MAGNESIUM ADDITION ON HYDROGEN PEROXIDE BLEACHING OF THE ACID TREATED PINEWOOD KRAFT PULP [ejpau.media.pl]

- 9. eucalyptus.com.br [eucalyptus.com.br]

- 10. ippta.co [ippta.co]

- 11. researchgate.net [researchgate.net]

- 12. chempap.org [chempap.org]

- 13. Hydrogen peroxide bleaching of hardwood kraft pulp with adsorbed birch xylan and its effect on paper properties :: BioResources [bioresources.cnr.ncsu.edu]

- 14. Effluent Loads From Different ECF Bleaching Sequences Used In Hardwood Kraft Pulp Bleaching [cwejournal.org]

- 15. mdpi.com [mdpi.com]

- 16. scholarworks.wmich.edu [scholarworks.wmich.edu]

Application Notes and Protocols: Enhancing Cell Viability in Bioprinted Hydrogels with Sodium Percarbonate

Introduction

Three-dimensional (3D) bioprinting holds immense promise for fabricating complex, functional tissues for applications in regenerative medicine, drug screening, and disease modeling. A significant challenge in creating large-scale, cell-laden constructs is ensuring adequate oxygen supply to the encapsulated cells, as the diffusion limit of oxygen in tissues is typically 100-200 µm.[1][2] Hypoxia within the core of bioprinted hydrogels can lead to decreased cell viability, impaired tissue formation, and ultimately, construct failure.[3][4]

To address this limitation, researchers have explored the incorporation of oxygen-generating biomaterials directly into bioinks.[3][4] Sodium percarbonate (SPC), an adduct of sodium carbonate and hydrogen peroxide, is a promising candidate due to its ability to release oxygen upon contact with water.[5][6] However, the initial burst release of oxygen and the concurrent production of hydrogen peroxide can induce cytotoxicity.[5][7] This document provides detailed application notes and protocols for the effective use of sodium percarbonate in bioprinting hydrogels to enhance cell viability, with a focus on mitigating its cytotoxic effects through the co-incorporation of catalase.

Principle of Oxygen Generation

Sodium percarbonate decomposes in an aqueous environment to release hydrogen peroxide (H₂O₂), which is subsequently broken down into water and oxygen.[5] The reaction is as follows:

2Na₂CO₃·3H₂O₂ → 4Na⁺ + 2CO₃²⁻ + 6H₂O + 3O₂

While this reaction provides a source of oxygen, the accumulation of H₂O₂ can be detrimental to cells.[5] The enzyme catalase can be used to accelerate the decomposition of H₂O₂ into water and oxygen, thereby increasing the rate of oxygen release while reducing cytotoxicity.[5][6]

Data Presentation: Quantitative Analysis of SPC on Cell Viability

The following tables summarize key quantitative data from studies investigating the impact of sodium percarbonate and catalase on cell viability in bioprinted hydrogels under hypoxic conditions.

Table 1: Effect of Sodium Percarbonate and Catalase on Skeletal Muscle Cell Viability in Hydrogels under Hypoxia (0.1% O₂) after 7 Days

| Hydrogel Composition | Cell Viability (%) |

| Control (no SPC or Catalase) | 84.5 ± 5.1 |

| 1 mg/mL SPC | Reduced viability (cytotoxic) |

| 1 mg/mL SPC + 20 U Catalase | 94.2 ± 3.8 |

Data adapted from a study on bioprinted muscle constructs.[5] The results indicate that the combination of SPC and catalase significantly enhances cell viability compared to the control group under hypoxic conditions.[5]

Table 2: Optimized Concentration for Improved Cell Viability over 12 Days under Hypoxia

| Hydrogel Composition | Outcome |

| 1 mg/mL SPC + 20 U Catalase | Improved cell viability compared to hypoxic control |

This optimized composition demonstrated sustained benefits for cell survival over an extended period.[5]

Experimental Protocols

Protocol 1: Preparation of Oxygen-Generating Bioink with SPC and Catalase

This protocol describes the preparation of a fibrinogen-based bioink incorporating sodium percarbonate and catalase.

Materials:

-

Fibrinogen solution

-

Sodium Percarbonate (SPC)

-

Catalase (from bovine liver)

-

Cell suspension (e.g., skeletal muscle cells, fibroblasts)

-

Sterile phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Bioprinter

Procedure:

-

Prepare SPC Stock Solution:

-

Aseptically weigh the required amount of SPC powder.

-

Dissolve in sterile PBS to achieve a desired stock concentration (e.g., 10 mg/mL).

-

Vortex thoroughly to ensure complete dissolution.

-

Note: Prepare this solution fresh before each experiment due to the instability of SPC in aqueous solutions.

-

-

Prepare Catalase Stock Solution:

-

Aseptically dissolve catalase in sterile PBS to a stock concentration of 200 U/mL.

-

Store on ice.

-

-

Prepare Cell Suspension:

-

Harvest cells using standard cell culture techniques.

-

Centrifuge the cell suspension and resuspend the cell pellet in a small volume of cell culture medium to achieve a high cell density.

-

-

Formulate the Bioink:

-

In a sterile microcentrifuge tube, combine the fibrinogen solution with the cell suspension.

-

Gently mix by pipetting up and down. Avoid introducing air bubbles.

-

Add the SPC stock solution to the bioink to a final concentration of 1 mg/mL. Mix gently.

-

Add the catalase stock solution to the bioink to a final concentration of 20 U. Mix gently.

-

The final bioink is now ready for loading into the bioprinter cartridge.

-

Protocol 2: 3D Bioprinting of Cell-Laden Constructs

This protocol outlines the general steps for bioprinting with the prepared oxygen-generating bioink.

Equipment:

-

3D Bioprinter (e.g., extrusion-based)

-

Sterile bioprinter cartridge and nozzle

-

Computer with bioprinting software

-

CAD model of the desired construct

Procedure:

-

Load the Bioink:

-

Carefully load the prepared oxygen-generating bioink into a sterile bioprinter cartridge, avoiding the introduction of air bubbles.

-

-

Printer Setup:

-

Install the cartridge and a suitable nozzle onto the bioprinter.

-

Calibrate the printer according to the manufacturer's instructions.

-

-

Printing:

-

Load the CAD file of the desired construct into the bioprinting software.

-

Set the printing parameters (e.g., printing speed, layer height, infill density). These will need to be optimized for the specific bioink and construct geometry.

-

Initiate the printing process onto a sterile substrate.

-

-

Post-Printing Crosslinking:

-

Depending on the hydrogel system (e.g., fibrinogen), a crosslinking step may be required. For fibrinogen-based bioinks, this typically involves the addition of thrombin.

-

-

Culturing the Construct:

-

Transfer the bioprinted construct to a sterile petri dish or multi-well plate containing pre-warmed cell culture medium.

-

Incubate the construct under standard cell culture conditions (e.g., 37°C, 5% CO₂) or under hypoxic conditions for experimental purposes.

-

Protocol 3: Assessment of Cell Viability

This protocol describes how to assess cell viability within the bioprinted construct using a Live/Dead assay.

Materials:

-

Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium Homodimer-1)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Prepare Staining Solution:

-

Prepare the Live/Dead staining solution according to the manufacturer's instructions by diluting the stock solutions in sterile PBS.

-

-

Stain the Construct:

-

Remove the culture medium from the bioprinted construct.

-

Gently wash the construct with PBS.

-

Add a sufficient volume of the Live/Dead staining solution to completely cover the construct.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

-

Imaging:

-

Carefully remove the staining solution and wash the construct with PBS.

-

Image the construct using a fluorescence microscope with appropriate filters for Calcein AM (live cells, green fluorescence) and Ethidium Homodimer-1 (dead cells, red fluorescence).

-

-

Quantification:

-

Acquire images from multiple random fields of view.

-

Use image analysis software to count the number of live and dead cells.

-

Calculate the percentage of cell viability as: (Number of live cells / Total number of cells) x 100

-